Sodium;5-oxo-5-(propan-2-ylamino)pentanoate
Description
Properties
IUPAC Name |
sodium;5-oxo-5-(propan-2-ylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c1-6(2)9-7(10)4-3-5-8(11)12;/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFNKAHRQKZBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate typically involves the reaction of 5-oxo-5-(propan-2-ylamino)pentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. It is also being investigated for its potential therapeutic effects in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs of 5-oxopentanoate derivatives, highlighting substituents, molecular formulas, and properties:
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Sodium salts (e.g., ) typically exhibit higher aqueous solubility compared to ester derivatives like the tryptanthrin-oxime compound (soluble in acetone/chloroform, ).
- Stability : The E-isomer dominance in Ethyl 5-Oxo-5-... (ΔE = 7.73 kJ/mol, ) suggests configurational stability, whereas ergosterol derivatives require protection of labile groups (e.g., peroxide moieties, ).
- ADME Profiles : The tryptanthrin-oxime derivative demonstrates favorable ADME properties, including high bioavailability and polarity, outperforming JNK inhibitor SP600125 in silico models . In contrast, peptidomimetics with bulky substituents (e.g., trifluoromethylphenyl, ) may face reduced membrane permeability.
Biological Activity
Sodium;5-oxo-5-(propan-2-ylamino)pentanoate, also known as Sodium 5-oxo-L-prolinate, is an organic compound with various biological activities. This article explores its pharmaceutical potential, mechanisms of action, and relevant research findings.
- Molecular Formula: C5H7NO3
- Appearance: White to pale yellow powder
- Molecular Weight: 143.11 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of 5-oxo compounds can inhibit the growth of various bacteria and fungi. For example, related compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
-
Anticancer Properties
- Research indicates that sodium 5-oxo compounds can induce apoptosis in cancer cells. For instance, certain derivatives have been tested against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), exhibiting IC50 values ranging from 3.0 µM to 10 µM, suggesting potent anticancer activity .
- Anti-inflammatory Effects
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The compound appears to interact with key enzymes involved in inflammation and cancer progression, such as COX enzymes and proteases .
- Induction of Apoptosis : Evidence suggests that sodium;5-oxo compounds can trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of sodium;5-oxo compounds on various human cancer cell lines:
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant growth inhibition was observed in MCF-7 cells with an IC50 value of 3.0 µM. The mechanism was linked to increased apoptosis markers such as caspase activation.
- : The study supports the potential use of sodium;5-oxo compounds as therapeutic agents in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
